REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11](Br)[C:12]([OH:14])=O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[NH2:16][C:17](N)=[S:18].Cl.S1(CCCC1)(=O)=[O:22]>O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH:11]2[S:18][C:17](=[O:22])[NH:16][C:12]2=[O:14])=[CH:8][CH:9]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)CC(C(=O)O)Br
|
Name
|
|
Quantity
|
48.7 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated to 105°-110° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |